molecular formula C10H10BrFN2O3 B4944665 4-(3-bromo-2-fluoro-4-nitrophenyl)morpholine

4-(3-bromo-2-fluoro-4-nitrophenyl)morpholine

Cat. No.: B4944665
M. Wt: 305.10 g/mol
InChI Key: IBNQNLQVNNZKDQ-UHFFFAOYSA-N
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Description

4-(3-bromo-2-fluoro-4-nitrophenyl)morpholine is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromine, fluorine, and nitro group attached to a phenyl ring, which is further connected to a morpholine ring

Properties

IUPAC Name

4-(3-bromo-2-fluoro-4-nitrophenyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFN2O3/c11-9-7(14(15)16)1-2-8(10(9)12)13-3-5-17-6-4-13/h1-2H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNQNLQVNNZKDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=C(C=C2)[N+](=O)[O-])Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-bromo-2-fluoro-4-nitrophenyl)morpholine typically involves the substitution reaction of morpholine with a halogenated nitrobenzene derivative. One common method is the reaction of 1,2-difluoro-4-nitrobenzene with morpholine under neat conditions, followed by bromination to introduce the bromine atom .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(3-bromo-2-fluoro-4-nitrophenyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products with different substituents replacing the bromine or fluorine atoms.

    Reduction Reactions: 4-(3-bromo-2-fluoro-4-aminophenyl)morpholine.

    Coupling Reactions: Biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

4-(3-bromo-2-fluoro-4-nitrophenyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-bromo-2-fluoro-4-nitrophenyl)morpholine depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The presence of the nitro group and halogen atoms can influence its reactivity and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-bromo-2-fluoro-4-nitrophenyl)morpholine is unique due to the combination of bromine, fluorine, and nitro groups on the phenyl ring, which imparts distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of complex molecules and materials.

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